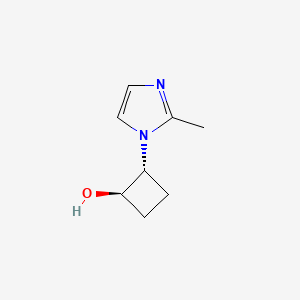
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like 2-Bromo-5-fluoropyridine involves Suzuki coupling reactions with phenylboronic acid or p-tolylboronic acid . It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Molecular Structure Analysis
The molecular structure of BFFPC consists of a pyridine ring with bromo, fluoro, formyl, and carbonitrile substituents. The exact positions of these substituents on the pyridine ring give BFFPC its unique properties.Physical And Chemical Properties Analysis
BFFPC is a solid heterocyclic organic compound. It has a molecular weight of 229.01 .Scientific Research Applications
Molecular Composition and Interactions
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (5B3F4FPC) has been the subject of computational calculations to understand its molecular structure and energy. These studies, using the DFT/B3LYP method and 6-311++G(d,p) basis set, have provided insights into the UV-Vis spectrum, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and electron-hole conversions of 5B3F4FPC. Notably, the biological significance of 5B3F4FPC was explored through molecular docking with target protein 3CEJ, revealing its potential as a centromere-associated protein inhibitor (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Synthesis and Reactivity
The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound related to 5B3F4FPC, has been achieved through ortho-lithiation of 5-bromo-2-fluoropyridine followed by reaction with trimethylborate. This process allows for the creation of 3,5-disubstituted 2-fluoropyridines, which can be converted into 2-pyridones, demonstrating the versatility and reactivity of such compounds (Sutherland & Gallagher, 2003).
Biological Activity
In another study, derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles, closely related to 5B3F4FPC, were synthesized and tested for their antifungal and antibacterial activity. The compound 2-amino-5-formylpyridine-3-carbonitrile was found to be the most potent in the series, highlighting the potential biological activity of these derivatives (Jemmezi, Kether, Amri, Bassem, & Khiari, 2014).
properties
IUPAC Name |
5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWIKCOMHLFPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)



![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)